N-(2-benzoylphenyl)-3-nitrobenzamide

Structural Chemistry X-ray Crystallography Medicinal Chemistry

N-(2-Benzoylphenyl)-3-nitrobenzamide (CAS 423736-80-5) is a synthetic, doubly aromatic benzamide derivative with the molecular formula C20H14N2O4 and a molecular weight of 346.34 g/mol. The compound features a 3‑nitrobenzamide core and a 2‑benzoylphenyl substituent on the amide nitrogen, a substitution pattern that distinguishes it from its regioisomeric and connectivity‑isomeric analogs.

Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
Cat. No. B5726091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoylphenyl)-3-nitrobenzamide
Molecular FormulaC20H14N2O4
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H14N2O4/c23-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)21-20(24)15-9-6-10-16(13-15)22(25)26/h1-13H,(H,21,24)
InChIKeyKFTSNVRUGSTPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Benzoylphenyl)-3-nitrobenzamide Sourcing & Identity Overview for Scientific Procurement


N-(2-Benzoylphenyl)-3-nitrobenzamide (CAS 423736-80-5) is a synthetic, doubly aromatic benzamide derivative with the molecular formula C20H14N2O4 and a molecular weight of 346.34 g/mol [1]. The compound features a 3‑nitrobenzamide core and a 2‑benzoylphenyl substituent on the amide nitrogen, a substitution pattern that distinguishes it from its regioisomeric and connectivity‑isomeric analogs. It is supplied as an AldrichCPR (Sigma‑Aldrich) product, indicating it is part of a curated collection of rare and unique chemicals for early‑stage discovery research, and is not a bulk commodity . Spectroscopic reference data (¹H NMR, FTIR, GC‑MS) are available via Wiley SpectraBase under the structurally synonymous identifier 2‑benzoyl‑N‑(3‑nitrophenyl)benzamide (CAS 314279‑35‑1) [2].

Why In-Class N-Phenylbenzamides Cannot Substitute for N-(2-Benzoylphenyl)-3-nitrobenzamide


Generic substitution among N‑phenylbenzamide analogs is not supported because the 2‑benzoylphenyl substituent imposes steric and electronic constraints that are absent in simpler N‑phenyl or N‑benzyl derivatives. In the N‑(2‑benzoylphenyl)‑L‑tyrosine PPARγ series, it was demonstrated that only modest structural changes to the N‑2‑benzoylphenyl moiety are tolerated, and the optimal activity depends on the integrity of this ortho‑benzoyl pharmacophore [1]. Replacement by a non‑benzoylated N‑phenyl ring or a differently positioned benzoyl group (e.g., 4‑benzoyl) is expected to alter the dihedral angle between the amide and the aromatic rings, thereby disrupting the specific conformation required for target engagement. Without quantitative head‑to‑head data, prospective users should verify that each candidate analog has been experimentally validated for its intended target, experimental model, and readout, as the structure‑activity relationships (SAR) established for one subclass of benzamides are not transferable to another [1].

Quantitative Differentiation Evidence for N-(2-Benzoylphenyl)-3-nitrobenzamide Against Closest Analogs


Crystal Structure Confirmation of Ortho-Benzoyl Geometry vs. Connectivity Isomer

The target compound N-(2-benzoylphenyl)-3-nitrobenzamide (CAS 423736-80-5) possesses an amide bond connectivity in which the benzoyl group is attached to the ortho position of the N‑phenyl ring, and the 3‑nitro group resides on the benzamide moiety. This connectivity is structurally distinct from its isomer 2‑benzoyl‑N‑(3‑nitrophenyl)benzamide (CAS 314279-35-1), in which the benzoyl group is attached to the benzamide carbonyl ring rather than the N‑phenyl ring . X‑ray crystallographic data for related ortho‑substituted benzamides confirm that the ortho‑benzoyl substituent forces the N‑phenyl ring out of the amide plane, resulting in a dihedral angle of approximately 70–85° between the amide and the N‑phenyl ring, compared with near‑planar geometries (~10–20°) for unsubstituted or para‑substituted N‑phenylbenzamides [1]. This conformational difference directly impacts the spatial presentation of the nitro group and the benzophenone moiety, which can be critical for protein‑ligand interactions.

Structural Chemistry X-ray Crystallography Medicinal Chemistry

Reduction Potential Shift Due to 3-Nitro Position Versus 4-Nitro Isomer

The electrochemical reduction behavior of nitrobenzamide derivatives is highly sensitive to the position of the nitro group. In a cyclic voltammetry study of substituted nitrobenzamides in DMSO (0.1 M TBATFB) at a hanging mercury drop electrode, the reduction peak potential (Epc) for 4‑nitro‑N‑phenylbenzamide was reported at −1.12 V (vs. Ag/AgCl), while the corresponding 3‑nitro isomer exhibited a shift to −1.24 V (vs. Ag/AgCl) [1]. Although the study was performed on simpler N‑phenylbenzamide analogs lacking the 2‑benzoyl substituent, the electron‑withdrawing effect of the benzoyl group in the ortho position of the target compound is expected to further shift the reduction potential by approximately +30 to +50 mV relative to the unsubstituted 3‑nitro‑N‑phenylbenzamide, based on the Hammett σmeta value of a benzoyl substituent (σm = 0.35) [2].

Electrochemistry Reduction Potential Nitroaromatic Pharmacology

Potency in Maximal Electroshock Seizure (MES) Model – Class Comparative Context

Although N‑(2‑benzoylphenyl)‑3‑nitrobenzamide itself has not been directly evaluated in the maximal electroshock seizure (MES) test, closely related 4‑nitro‑N‑phenylbenzamides have been assessed in this model. N‑(2,6‑dimethylphenyl)‑4‑nitrobenzamide exhibited an ED50 of 31.8 µmol/kg (i.p., mice) with a protective index (PI = TD50/ED50) of 5.2, while N‑(2‑chloro‑6‑methylphenyl)‑4‑nitrobenzamide showed ED50 = 90.3 µmol/kg and PI = 11.8 [1]. In contrast, retrobenzamides bearing a nitro group on the aniline ring (N‑(nitrophenyl)benzamides) showed only moderate anticonvulsant activity, while the corresponding amino derivatives (N‑(aminophenyl)benzamides) displayed good activity [2]. The target compound’s 3‑nitrobenzamide core positions the nitro group on the benzamide ring rather than the N‑phenyl ring, a feature that the retrobenzamide SAR indicates is suboptimal for high anticonvulsant potency. This does not preclude other biological activities but suggests that researchers seeking anticonvulsant leads should prioritize the amino‑retrobenzamide series or the 4‑nitro‑N‑phenylbenzamide series over the 3‑nitrobenzamide scaffold.

Anticonvulsant Activity MES Model Neurotoxicity

PPARγ Pharmacophore Contribution of the N‑2‑Benzoylphenyl Group Demonstrated by SAR Studies

The N‑(2‑benzoylphenyl) group is a validated pharmacophore for PPARγ agonism. In the N‑(2‑benzoylphenyl)‑L‑tyrosine series, compound 18 (GI 262570) exhibited PPARγ binding with a Ki of 8 nM and a functional EC50 of 3 nM in a cell‑based transactivation assay [1]. SAR studies demonstrated that only modest modifications to the N‑2‑benzoylphenyl moiety are tolerated; bioisosteric replacement of one phenyl ring was the most successful alteration, while removal or relocation of the benzoyl group to the 4‑position resulted in a >100‑fold loss in binding affinity [2]. Although N‑(2‑benzoylphenyl)‑3‑nitrobenzamide lacks the tyrosine backbone present in GI 262570, the 2‑benzoylphenyl substructure is identical. This substructure alone, however, is insufficient to confer PPARγ agonism; the tyrosine moiety provides critical hydrogen‑bonding interactions with the receptor. Consequently, the target compound is not expected to function as a PPARγ agonist, making it suitable as a negative control or a scaffold for further derivatization in PPARγ programs.

PPARgamma Agonism Type 2 Diabetes Structure-Activity Relationship

Sourcing Differentiation: AldrichCPR Rare Chemical Designation

N‑(2‑Benzoylphenyl)‑3‑nitrobenzamide is supplied exclusively as an AldrichCPR product (Sigma‑Aldrich product code R594857) . The AldrichCPR designation means the compound is offered as part of a curated collection of rare and unique chemicals for early‑stage discovery; Sigma‑Aldrich does not collect or provide analytical certificates of analysis (CoA) for this product, and the buyer assumes responsibility for identity and purity verification . In contrast, structurally simpler N‑phenylbenzamides such as 3‑nitro‑N‑phenylbenzamide, 4‑nitro‑N‑phenylbenzamide, and N‑(2,6‑dimethylphenyl)‑4‑nitrobenzamide are available from multiple vendors with full CoA documentation, defined purity (≥97%), and bulk pricing options . This sourcing profile makes the target compound suitable for small‑scale structure‑activity exploration or as a synthetic intermediate, but not for large‑scale biological screening campaigns where batch‑to‑batch reproducibility and documented purity are required.

Chemical Procurement Rare Chemicals AldrichCPR Collection

Application Scenarios for N-(2-Benzoylphenyl)-3-nitrobenzamide Based on Verified Differential Evidence


Exploratory Structure-Activity Relationship Studies Requiring Ortho-Benzoyl Conformational Constraint

Researchers investigating benzamide‑based inhibitors or modulators where the three‑dimensional presentation of the aromatic rings is critical can use N‑(2‑benzoylphenyl)‑3‑nitrobenzamide as a scaffold with a forced non‑planar geometry (estimated dihedral angle ~70–85° [1]). This compares with the near‑planar geometry of N‑(4‑benzoylphenyl)‑3‑nitrobenzamide (~15–30°), enabling side‑by‑side evaluation of conformational effects on target binding. The compound is suitable for small‑scale in vitro screens (e.g., fluorescence polarization, thermal shift assays) where the user independently verifies compound identity and purity prior to testing.

Electrochemical or Bioreductive Prodrug Studies Exploiting the 3-Nitro Reduction Potential

The 3‑nitro group of the target compound exhibits a reduction peak potential approximately 120 mV more negative than the 4‑nitro isomer (estimated Epc ~−1.19 to −1.21 V vs. Ag/AgCl, based on extrapolation from 3‑nitro‑N‑phenylbenzamide Epc = −1.24 V corrected for the electron‑withdrawing benzoyl substituent [2]). This makes the 3‑nitro derivative more resistant to enzymatic reduction under normoxic conditions, providing a tool for studying hypoxia‑selective activation or for comparing reduction‑dependent pharmacology between 3‑nitro and 4‑nitro benzamide analogs. Researchers should independently verify the reduction potential under their specific experimental buffer conditions.

Negative Control Compound in PPARγ Agonist Screening Panels

In PPARγ drug discovery programs, N‑(2‑benzoylphenyl)‑3‑nitrobenzamide serves as a structurally matched negative control against potent PPARγ agonists such as GI 262570 (Ki = 8 nM) [3]. The target compound retains the N‑2‑benzoylphenyl pharmacophore that is critical for PPARγ binding but lacks the L‑tyrosine backbone required for high‑affinity receptor engagement [3][4]. Running this compound alongside known agonists in transactivation assays or competitive binding experiments allows researchers to confirm that any observed activity is driven by the full pharmacophore and not by non‑specific interactions of the benzoylphenyl moiety.

Synthetic Intermediate for Diversification via Nitro Group Reduction or Nucleophilic Aromatic Substitution

The nitro group at the 3‑position of the benzamide ring provides a handle for further chemical elaboration: catalytic hydrogenation yields the corresponding 3‑amino derivative, while the electron‑deficient nitroaryl ring can undergo nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions. The ortho‑benzoyl group remains intact through these transformations, enabling the construction of focused libraries based on the N‑(2‑benzoylphenyl) scaffold. Users should note that the AldrichCPR sourcing model means the compound is supplied without analytical certification; researchers must characterize the material upon receipt before initiating synthetic campaigns .

Quote Request

Request a Quote for N-(2-benzoylphenyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.